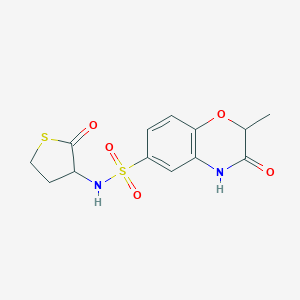
N-(4-bromophenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-fluorobenzenesulfonamide, also known as BFA, is a chemical compound that has been used extensively in scientific research. BFA is a sulfonamide derivative that has a bromo and fluoro substituent on the phenyl ring. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry.
Wirkmechanismus
N-(4-bromophenyl)-3-fluorobenzenesulfonamide works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of membrane traffic between the Golgi complex and the endoplasmic reticulum. This compound binds to ARF and prevents it from interacting with its downstream effectors, leading to the disruption of Golgi structure and function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of protein secretion, the activation of stress response pathways, and the induction of apoptosis. This compound has also been shown to have anti-tumor activity in some cancer cell lines, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromophenyl)-3-fluorobenzenesulfonamide in lab experiments include its high potency and specificity for ARF, its ability to disrupt the Golgi complex in a reversible manner, and its ease of use. However, this compound has some limitations, including its potential toxicity to cells and its non-specific effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for research involving N-(4-bromophenyl)-3-fluorobenzenesulfonamide, including the development of more potent and specific ARF inhibitors, the investigation of the role of ARF in other cellular processes, and the use of this compound in the treatment of cancer. Further research is also needed to understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-fluorobenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and produces this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-fluorobenzenesulfonamide has been widely used in scientific research as a tool to study the Golgi complex, a cellular organelle that plays a crucial role in protein trafficking and sorting. This compound has been found to disrupt the structure and function of the Golgi complex, leading to the redistribution of Golgi enzymes to the endoplasmic reticulum. This effect has been used to study the mechanism of protein transport and sorting in cells.
Eigenschaften
Molekularformel |
C12H9BrFNO2S |
|---|---|
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H |
InChI-Schlüssel |
YDLCBXSAWLRCDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)